hydroxy(oxo)iron

説明

Conceptual Framework of Iron(III) Oxyhydroxides and Iron-Oxo/Hydroxo Complexes

Hydroxy(oxo)iron, with the chemical formula FeO(OH), is a specific compound within the broader class of iron(III) oxide-hydroxides, also known as ferric oxyhydroxides. wikipedia.org In a general sense, the term refers to iron complexes that contain both hydroxyl (–OH) and oxo (O²⁻) ligands. These compounds are the product of iron's interaction with oxygen and hydrogen. wikipedia.org

The formation of these structures is a cornerstone of aqueous iron chemistry. It typically begins with the hydrolysis of the ferric ion (Fe³⁺) in water. researchgate.net This process leads to the creation of multinuclear iron complexes that feature an increasing number of hydroxo and oxo linkages. researchgate.net The fundamental steps in this assembly are olation, which is the formation of M-OH-M bridges, and the subsequent oxolation, which creates M-O-M bridges from these hydrated iron precursors. researchgate.netwikipedia.org The resulting complexes can possess either terminal or bridging oxo and hydroxo ligands, a structural feature that profoundly dictates their geometry, electronic configuration, and chemical reactivity. researchgate.net

Significance in Fundamental Inorganic Chemistry and Bioinorganic Systems

The importance of this compound and related complexes extends from fundamental chemical principles to complex biological functions.

In Inorganic Chemistry: Compounds like FeO(OH) are significant components of the Earth's geology, forming the primary constituent of iron ores such as limonite. wikipedia.org Their applications are diverse, ranging from their use as pigments, like Pigment Yellow 42, to roles in environmental technology. wikipedia.org For instance, they are employed in water purification systems as effective phosphate binders and as adsorbents for heavy metal contaminants like lead. wikipedia.orgfishersci.ca Furthermore, this compound serves as a catalyst in various organic reactions, particularly those involving oxidation and hydroxylation. The study of their formation from aqueous ions provides critical insights into natural mineralization processes. researchgate.netwikipedia.org

In Bioinorganic Systems: The this compound motif is critical in the active sites of numerous metalloenzymes. Oxo and hydroxo-bridged diiron centers are common structural features in a variety of proteins, including non-heme iron oxygenases and cytochromes, where they are essential for activating molecular oxygen for metabolic processes. researchgate.netpnas.org A key mechanistic feature in these enzymes is the interconversion between oxo-bridged (Fe-O-Fe) and hydroxo-bridged (Fe-OH-Fe) states, which is controlled by simple protonation and deprotonation. researchgate.netnih.gov This elegant mechanism allows enzymes to precisely regulate the intermediates within their catalytic cycles. researchgate.net High-valent iron-oxo species, in particular, are recognized as the pivotal intermediates in many biological oxidation reactions, including the challenging activation of C-H bonds. wikipedia.orgnih.gov

Diversity of Structural Forms and Oxidation States (e.g., Fe(III), Fe(IV), Fe(V) species)

The structural and electronic versatility of iron gives rise to a wide array of this compound forms and related species.

Structural Forms: The simple compound FeO(OH) is known to exist in several distinct mineral forms, or polymorphs, each with a unique crystal structure. The most common include goethite (α-FeO(OH)) and lepidocrocite (γ-FeO(OH)). wikipedia.orgamericanelements.com In more complex molecular systems, iron-oxo/hydroxo units can assemble into clusters of varying sizes, from simple dimers to large, nanometer-sized aggregates containing eleven or more iron atoms. researchgate.net A defining characteristic of these clusters is the nature of the bridging ligands. Generally, the bond length of a bridging oxo ligand (μ-O) is significantly shorter (e.g., 1.804–1.826 Å) than that of a bridging hydroxo ligand (μ-OH), which is typically around 1.96 Å.

Oxidation States: While iron is most commonly found in the +2 (ferrous) and +3 (ferric) oxidation states, its chemistry encompasses a much broader range. wikipedia.orgwikipedia.org this compound itself, FeO(OH), formally contains iron in the +3 state. wikipedia.orgamericanelements.com However, higher oxidation states are crucial for the compound's reactive chemistry.

Iron(IV): Fe(IV)-oxo species are well-established as key intermediates in a multitude of biological oxidation reactions. wikipedia.orgnih.govwikipedia.org These intermediates are characterized by their high electrophilicity and a very short Fe=O bond of approximately 1.65–1.70 Å. Numerous synthetic Fe(IV)-oxo complexes have been successfully created and characterized, providing valuable models for their biological counterparts. nih.govacs.org

Iron(V): Fe(V)-oxo species are even more powerful oxidants. researchgate.net They are implicated as transient, highly reactive intermediates in certain enzymatic and synthetic catalytic cycles. researchgate.netresearchgate.net Their formation often proceeds through the oxidation of Fe(III) or Fe(IV) precursors. researchgate.net

Higher Oxidation States: Although rarer, even higher oxidation states of iron are known. The ferrate ion, [FeO₄]²⁻, found in compounds like potassium ferrate (K₂FeO₄), features iron in the +6 oxidation state. wikipedia.orgwikipedia.org Furthermore, an anionic Fe(VII) species and an Fe(V)-peroxo isomer have been detected under specialized laboratory conditions at low temperatures. wikipedia.org

Overview of Research Paradigms and Cross-Disciplinary Relevance

The study of this compound and its derivatives is pursued through several interconnected research paradigms, highlighting its broad, cross-disciplinary importance.

Research Paradigms:

Biomimetic Chemistry: A major research effort focuses on synthesizing and studying synthetic model complexes that mimic the structure and function of the iron-containing active sites of metalloenzymes. nih.govpnas.org This approach allows researchers to probe reaction mechanisms and understand the factors that control reactivity in a more controlled environment than the complex protein matrix allows. acs.org

Materials Science: This field leverages the properties of iron oxyhydroxides to create advanced materials. Research includes the development of nanoparticles for catalysis, pigments, and environmental remediation, such as the removal of pollutants from water. fishersci.camdpi.comresearchgate.net

Geochemistry: Geochemists study the formation, phase transformations, and ecological role of iron oxyhydroxides in soils, sediments, and aquatic systems, which are fundamental to the global iron cycle. wikipedia.orgmdpi.com

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating these systems. researchgate.net They allow for the prediction of geometric and electronic structures, as well as the mapping of complex reaction pathways, which is especially valuable for characterizing highly reactive and short-lived intermediates like high-valent iron-oxo species. nih.govuochb.czacs.org

Cross-Disciplinary Relevance:

Environmental Science: The high surface area and reactivity of iron oxyhydroxide minerals make them crucial players in controlling the biogeochemical cycles of nutrients, such as phosphorus, and the mobility of environmental contaminants like arsenic and lead. wikipedia.orgresearchgate.netfishersci.ca

Biochemistry and Medicine: The chemistry of iron-oxo and -hydroxo species is central to understanding the mechanisms of a vast range of enzymes. This has direct implications for human health, from drug metabolism by cytochrome P450 enzymes to the pathophysiology of diseases related to iron metabolism. wikipedia.orgpnas.orgontosight.ai

Catalysis: Research on iron-based catalysts is a vibrant field, with applications spanning from the synthesis of fine chemicals to the development of sustainable energy technologies, such as catalysts for water oxidation to produce hydrogen fuel. researchgate.netresearchgate.net

特性

IUPAC Name |

hydroxy(oxo)iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXRCIKZIZYPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

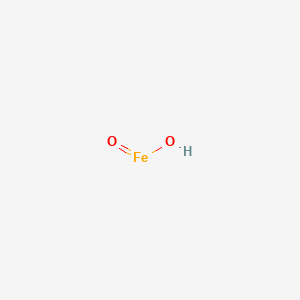

O[Fe]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO2H, FeHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | goethite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Goethite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318339 | |

| Record name | Akaganeite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS] | |

| Record name | Goethite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6 | |

| Record name | Akaganeite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goethite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron hydroxide oxide (Fe(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20344-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goethite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lepidocrocite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrated ferric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goethite (Fe(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Akaganeite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Goethite (Fe(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Electronic Characterization Techniques and Insights

Advanced Spectroscopic Probes for Iron-Oxygen Species

A suite of advanced spectroscopic tools is employed to characterize the various forms of hydroxy(oxo)iron. Each technique offers unique insights into the molecule's properties, from the vibrations of its iron-oxygen bonds to the spin state of the iron atom.

Resonance Raman Spectroscopy for Iron-Oxygen Vibrations and Bond Characteristics

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of the Fe-O bond in this compound species. By tuning the laser excitation wavelength to match an electronic transition of the molecule, the vibrations associated with that transition are selectively enhanced. This allows for the identification of specific iron-oxygen stretching frequencies, which provide direct information about the bond's strength and character.

For instance, RR spectroscopy has been instrumental in identifying the Fe-OH stretching vibration. osti.gov In studies of a water-soluble iron porphyrin, an isotope-sensitive band corresponding to the Fe-OH stretch was observed. osti.gov This technique has also been used to distinguish between different iron-oxygen species, such as Fe=O and Fe-OH. The Fe=O stretching frequency is typically found in the range of 800–850 cm⁻¹, while the Fe-OH stretch appears at a lower frequency. pnas.org For example, in chloroperoxidase compound II, the Fe-OH stretching mode was identified at 565 cm⁻¹. pnas.org This difference in frequency reflects the different bond orders of the double and single bonds, respectively. The presence of hydrogen bonding in the protein environment can also influence these frequencies, generally leading to a lowering of the Fe(IV)=O stretching frequency. nih.gov

UV-Visible Spectroscopy for Ligand-to-Metal Charge Transfer Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for characterizing this compound complexes, providing insights into the electronic transitions within the molecule. Specifically, it is used to observe ligand-to-metal charge transfer (LMCT) transitions, which can help differentiate between various iron-oxygen species. wku.edu

The position of the maximum absorbance (λmax) in the UV-Vis spectrum is sensitive to the nature of the ligands bound to the iron center. Generally, oxo-iron species exhibit LMCT bands at longer wavelengths (around 400–700 nm) compared to hydroxo-iron species (around 300–500 nm). For example, high-spin oxoiron(IV) complexes have been observed with visible bands at approximately 440 nm, 550 nm, and 808 nm. acs.org The generation and decay of these species can be monitored by following the changes in the UV-Vis spectrum over time. nih.govacs.org For instance, the conversion of an Fe(IV)=O complex to a C-F hydroxylated product has been tracked by observing the shift in absorbance from 750 nm to 785 nm. acs.org

Mössbauer Spectroscopy for Oxidation States and Magnetic Hyperfine Fields

Mössbauer spectroscopy is an indispensable technique for determining the oxidation state and electronic spin state of iron in this compound compounds. baranlab.org This method is highly sensitive to the local environment of the iron nucleus, providing key parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.gov

The isomer shift is directly related to the electron density at the iron nucleus and is a reliable indicator of the iron's oxidation state. baranlab.org For example, Fe(IV)=O complexes typically exhibit low isomer shifts. acs.org In one study, an Fe(IV)=O complex was characterized by an isomer shift of 0.03 mm/s, while another high-spin oxoiron(IV) complex showed a δ of 0.02 mm/s. acs.orgacs.org

Quadrupole splitting, on the other hand, provides information about the symmetry of the electron cloud around the nucleus and can be used to infer the spin state and geometry of the complex. baranlab.org For instance, an Fe(IV)=O complex was found to have a ΔEQ of 0.54 mm/s, while a high-spin oxoiron(IV) species had a |ΔEQ| of 0.43 mm/s. acs.orgacs.org Time-dependent Mössbauer spectroscopy can also be used to follow the conversion of one iron species to another during a reaction. acs.org

Electron Paramagnetic Resonance (EPR) for Spin States and Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, including many this compound complexes. It provides detailed information about the spin state of the iron center and can detect the presence of radical species. capes.gov.br

High-spin Fe(IV)=O species (S=2) have been successfully detected using parallel-mode EPR, with characteristic signals at g-values of approximately 8.19 and 4.06. acs.org The shape and position of the EPR signals are highly dependent on the bridging ligands in dinuclear iron complexes, allowing for the differentiation between oxo- and hydroxo-bridged species. researchgate.net For instance, mixed-valent Fe(II)-O-Fe(III) species show an S=1/2 ground state with small g-anisotropy, while hydroxo-bridged counterparts exhibit large g-anisotropy. researchgate.net EPR can also be used to quantify the different iron species present in a sample. nih.gov Furthermore, high-frequency and -field EPR has been employed to accurately determine the zero-field splitting parameters in Fe(IV)=O complexes. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Solution-Phase Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of this compound complexes in the solution phase. capes.gov.br While the paramagnetic nature of many iron complexes can lead to broadened signals, ¹H NMR can still provide useful information about the ligand environment. rsc.org

In studies of iron porphyrins, ¹H NMR has been used to characterize the different coordination states of the iron ion in solutions of varying pH. osti.gov For instance, paramagnetically shifted ligand proton resonances have been observed for an Fe(III)-OH complex. rsc.org Furthermore, ¹H NMR has been employed to differentiate between iron(IV)-oxo complexes with different ligand symmetries. manchester.ac.uk

X-ray Absorption Spectroscopy (XAS) including XANES

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. nih.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the iron center. acs.orgwikipedia.org

The pre-edge features in the Fe K-edge XANES spectrum, which arise from 1s to 3d transitions, are indicative of the coordination symmetry and oxidation state. researchgate.net The intensity of the pre-edge peak and the energy splitting between the pre-edge and the main edge are influenced by the local coordination and oxidation state, respectively. ustc.edu.cn XANES can be used to follow changes in the iron's electronic structure during a chemical reaction. nih.gov For example, the oxidation state of an iron intermediate can be assessed from the Fe K-edge XAS spectra. researchgate.net

Interactive Data Table: Spectroscopic Parameters of Selected this compound Species

| Compound/Species | Technique | Key Parameter | Value | Reference |

| Chloroperoxidase Compound II | Resonance Raman | ν(Fe-OH) | 565 cm⁻¹ | pnas.org |

| High-spin Oxoiron(IV) Complex | UV-Vis | λmax | 440, 550, 808 nm | acs.org |

| [FeIV(O)(N4Py²PhF₂)]²⁺ | Mössbauer | Isomer Shift (δ) | 0.03 mm/s | acs.org |

| [FeIV(O)(N4Py²PhF₂)]²⁺ | Mössbauer | Quadrupole Splitting (ΔEQ) | 0.54 mm/s | acs.org |

| High-spin Oxoiron(IV) Complex | EPR | g-values | 8.19, 4.06 | acs.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the hydroxyl functional groups present in this compound and its various mineral forms, such as goethite (α-FeOOH), akaganeite (β-FeOOH), and lepidocrocite (γ-FeOOH). The vibrations of these groups provide a characteristic signature in the infrared spectrum.

The main vibrations of OH groups are typically observed in the 2500 to 3800 cm⁻¹ region. researchgate.net Specifically, the presence of Fe-O and Fe-O-H bending vibrations is indicated by characteristic absorption bands in the 400-900 cm⁻¹ range. researchgate.net In studies of various iron oxyhydroxides, peaks corresponding to the β- and γ-forms have been identified. For instance, peaks at 490, 625, 700, and 840 cm⁻¹ can be assigned to the β-form, while a strong peak between 1000-1020 cm⁻¹ confirms the presence of γ-FeO(OH). acs.org The analysis of rust has revealed that constituents like γ-FeOOH, α-FeOOH, δ-FeOOH, and Fe₃O₄ can be identified, and the technique can also confirm the hydrated nature of the scale. iitk.ac.in

The sensitivity of FTIR allows for the characterization of surface hydroxyl groups, which are crucial for understanding surface reactivity. diva-portal.org For example, in hematite, surface hydroxyl groups can be defined as singly (-OH), doubly (μ-OH), and triply (μ3-OH) coordinated to underlying iron atoms. diva-portal.org Changes in the intensity of specific binding sites due to reactions like protonation can be monitored, providing insights into the reactivity of these different hydroxyl configurations. diva-portal.org

Table 1: Characteristic FTIR Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound/Form | Reference |

|---|---|---|---|

| 2500-3800 | OH group vibrations | Iron Oxyhydroxides | researchgate.net |

| 400-900 | Fe-O and Fe-O-H bending vibrations | Iron Oxyhydroxides | researchgate.net |

| 490, 625, 700, 840 | β-form vibrations | β-FeO(OH) | acs.org |

| 1000-1020 | γ-form vibrations | γ-FeO(OH) | acs.org |

| 3533, 3433 | μ3-OH bands | Hematite | diva-portal.org |

| 570 | Fe-O stretching vibration | Fe₃O₄ | iitk.ac.in |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound. uark.edu This method is particularly useful for analyzing the outer few nanometers of a material, providing insights into surface layers that may differ from the bulk composition. researchgate.net

Analysis of iron oxyhydroxides typically shows predominant peaks for iron (Fe) and oxygen (O). mdpi.com The high-resolution Fe 2p spectra for iron oxides and oxyhydroxides show characteristic peaks for Fe 2p₃/₂ and Fe 2p₁/₂ at approximately 711 eV and 724 eV, respectively. mdpi.com Deconvolution of these spectra can reveal the presence of both Fe³⁺ and Fe²⁺ states on the surface. mdpi.com

The O 1s spectra of iron oxyhydroxides can be deconvoluted into multiple peaks corresponding to different oxygen environments. mdpi.com Commonly observed peaks are attributed to lattice oxygen in Fe-O bonds (around 530.0 eV), hydroxyl groups in Fe-OH (around 531.3 eV), and adsorbed water molecules. mdpi.comminsocam.org For goethite, the O 1s line can be fitted with two peaks with a chemical shift of 1.3 eV, representing the protonated and proton-free oxygen in the structure. minsocam.org Cryogenic XPS has been employed to study the solid-liquid interface, providing valuable information on ion concentrations at the mineral surface. diva-portal.org

Table 2: Typical XPS Binding Energies for this compound Species

| Element | Orbital | Binding Energy (eV) | Species | Reference |

|---|---|---|---|---|

| Fe | 2p₃/₂ | ~711 | Fe³⁺ in oxides/oxyhydroxides | mdpi.com |

| Fe | 2p₁/₂ | ~724 | Fe³⁺ in oxides/oxyhydroxides | mdpi.com |

| O | 1s | ~530.0 | Lattice Oxygen (Fe-O) | minsocam.org |

| O | 1s | ~531.3 | Hydroxyl Oxygen (Fe-OH) | minsocam.org |

| O | 1s | ~532.3 | Adsorbed H₂O | mdpi.com |

Microscopic and Diffraction Methods for Structural Elucidation

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the crystallinity of this compound compounds. The diffraction pattern produced is unique to a specific crystal structure, allowing for phase identification by comparison with standard databases like the JCPDS PDF. scielo.org.mx

For goethite (α-FeOOH), XRD patterns are used to confirm its purity and crystal structure. scielo.org.mx The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharper and taller peaks suggest higher crystallinity. scielo.org.mx In some cases, XRD may show very weak diffraction from iron oxyhydroxides, indicating that these phases are likely present in an amorphous or poorly crystalline state. iitk.ac.in For instance, studies on the Delhi iron pillar rust showed that while iron hydrogen phosphate hydrate was crystalline, the iron oxyhydroxides were mostly amorphous. iitk.ac.in

XRD is also used to monitor phase transformations. For example, it can track the transformation of other iron oxyhydroxides into the more stable goethite phase. rsc.org The technique can also be used to study the effects of elemental substitution on the crystal lattice, as seen in Mn-substituted goethite where changes in lattice parameters are monitored. geoscienceworld.org Poorly crystalline materials, like 2-line ferrihydrite, exhibit broad diffraction maxima rather than sharp peaks. geoscienceworld.org

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable for visualizing the morphology, size, and atomic-level structure of this compound nanoparticles. TEM images can reveal the shape of nanoparticles, which for goethite are often rod-like or needle-like. srce.hrscielo.org.mx These primary particles can aggregate into larger structures. srce.hr

HRTEM provides even greater detail, allowing for the visualization of lattice fringes, which are the regular arrangement of atoms in a crystal. scielo.org.mx The measured spacing between these fringes can be compared to known crystallographic planes to identify the mineral phase. icm.edu.pl For example, a measured lattice spacing of 0.25 nm in iron oxide nanoparticles corresponds to the (311) plane of the Fe₃O₄ crystalline phase. icm.edu.pl In a study of a polymeric magnetic hybrid material, interplanar distances of 0.37, 0.29, and 0.23 nm were computed from HRTEM images and corresponded to the (210), (220), and (320) planes of iron oxide nanoparticles. scielo.org.mx

TEM is also used to determine particle size distribution. acs.org This is crucial as the properties of nanomaterials are often size-dependent. For instance, in one study, TEM analysis showed that a ferrofluid consisted of small clusters of primary particles with diameters between 5 and 15 nm. researchgate.net

Scanning Electron Microscopy (SEM) is used to examine the surface morphology, texture, and particle shape of this compound aggregates. scispace.com SEM images of goethite often show rod-like structures that are aggregated into larger particles. researchgate.net The morphology can vary depending on the source and synthesis method. For example, natural goethite can exhibit a mix of plate-like, needle-like, and hexagonal shapes, indicating heterogeneity. scispace.com In contrast, synthetic goethite may show more regular shapes and higher porosity. scispace.com

SEM can also reveal the association of different mineral phases. For example, it has been used to show that hematite and goethite grains are often stacked upon one another. scispace.com In studies of iron reactive barriers, SEM combined with energy dispersive X-ray (EDX) analysis identified amorphous iron oxyhydroxide deposits that were not detected by XRD. ornl.gov The technique is also useful for observing changes in particle morphology with size, where coarser particles may retain a rod-like shape while smaller particles may appear more spherical. mdpi.com

Single-crystal X-ray diffraction (SC-XRD) provides the most precise determination of the atomic arrangement within a crystal. This technique has been instrumental in refining the crystal structure of goethite (α-FeOOH). researchgate.netarizona.edu The structure of goethite is isostructural with diaspore (AlO(OH)) and groutite (MnO(OH)). researchgate.netarizona.edu It is described as a slightly distorted hexagonal close-packed arrangement of oxygen atoms, with iron atoms occupying half of the octahedral interstices. researchgate.netarizona.edu

SC-XRD studies have revealed that all atoms in the goethite structure are located on mirror planes. researchgate.netarizona.edu There are two distinct oxygen sites: O1, which is bonded to three iron atoms, and O2, which is bonded to three iron atoms and one hydrogen atom. researchgate.netarizona.edu The Fe³⁺O₆ octahedra share edges to form double chains parallel to the c-axis, which are then linked by sharing vertices to create a three-dimensional framework. arizona.edu This detailed structural information is crucial for understanding the physical and chemical properties of the material. SC-XRD is also a cornerstone technique for studying materials under extreme pressures and temperatures, providing insights into their crystal structure, composition, and chemical bonding in such conditions. uni-bayreuth.deresearchgate.netuni-bayreuth.de

Scanning Electron Microscopy (SEM) for Particle Morphology

Elucidation of Electronic Structure and Spin States

The electronic structure of iron oxyhydroxides is fundamental to understanding their reactivity and physical properties. This section explores the differentiation of key iron species, spin crossover phenomena, the influence of the surrounding chemical environment, and the behavior of electron small polarons.

Differentiation of Fe(III)-hydroxo, Fe(IV)-oxo, and Fe(III)-oxyl Radical Species

Distinguishing between Fe(III)-hydroxo, Fe(IV)-oxo, and Fe(III)-oxyl radical species is crucial for elucidating reaction mechanisms in various chemical and biological processes. Each species possesses a unique electronic configuration that influences its reactivity. Spectroscopic techniques are paramount in their identification. For instance, Mössbauer spectroscopy can provide insights into the oxidation and spin states of the iron center. Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for characterizing these species, as the number of unpaired electrons and their interaction with the surrounding nuclei lead to distinct spectral features.

Spin Crossover Phenomena in Iron Oxyhydroxides under Extreme Conditions

Iron oxyhydroxides can exhibit spin crossover, a phenomenon where the spin state of the iron ion changes in response to external stimuli like pressure or temperature. This transition from a high-spin to a low-spin state, or vice versa, can significantly alter the material's magnetic and electronic properties. Studies under extreme conditions, particularly high pressure, have revealed that the spin state of iron in minerals like goethite can be altered, impacting our understanding of the Earth's deep interior.

Influence of Ligand Environment on Electronic Configuration and Reactivity

The ligand environment, which refers to the atoms or molecules bonded to the central iron atom, plays a critical role in determining the electronic configuration and subsequent reactivity of iron oxyhydroxides. wikipedia.orgfishersci.ca The nature of the ligands can influence the crystal field splitting, which in turn dictates whether a high-spin or low-spin configuration is more stable. This has profound implications for the material's catalytic activity and its role in geochemical processes.

Electron Small Polarons and Their Mobility in Nanoparticles

In iron oxyhydroxide nanoparticles, electrons can become localized and distort the surrounding crystal lattice, forming what is known as a small polaron. pnnl.govlbl.gov The mobility of these electron small polarons, which occurs through a thermally activated hopping mechanism from one iron site to another, is a key factor in the material's electrical conductivity and its ability to participate in redox reactions. lbl.govescholarship.org Research has shown that the rate of this electron hopping is more dependent on the short-range structural topology than on long-range crystalline order. pnnl.govescholarship.orgnih.gov This mobility is crucial for understanding processes like the dissolution of minerals and the growth of microbes that utilize these minerals as electron acceptors. lbl.gov Time-resolved X-ray spectroscopy has been instrumental in directly observing the formation and movement of these polarons. pnnl.govescholarship.org

Polymorphism and Phase Transformations

Iron oxyhydroxide exists in several different crystal structures, or polymorphs, each with distinct properties and natural occurrences. wikipedia.org This section details the characterization of the most common polymorphs.

Characterization of α-, β-, γ-FeOOH (Goethite, Akaganeite, Lepidocrocite) and Ferrihydrite

The primary polymorphs of iron oxyhydroxide are goethite (α-FeOOH), akaganeite (β-FeOOH), lepidocrocite (γ-FeOOH), and the less crystalline ferrihydrite. wikipedia.orgajol.info

Goethite (α-FeOOH): Goethite is the most common and stable form of iron oxyhydroxide, often found in soils and sediments. wikipedia.orgrsc.orgosti.gov It has an orthorhombic crystal structure and is a key component of rust and ochre pigments. wikipedia.orgresearchgate.net Characterization is typically performed using X-ray diffraction (XRD), which reveals its distinct crystalline pattern, and transmission electron microscopy (TEM), which can show its characteristic needle-like or lath-shaped morphology. cambridge.orgdss.go.th

Akaganeite (β-FeOOH): Akaganeite is characterized by its tunnel-like structure which often contains chloride ions. tandfonline.com It typically forms in chloride-rich environments and has a monoclinic crystal system. tandfonline.comcsic.es Its unique structure makes it a material of interest for applications such as catalysis and ion exchange. tandfonline.com Characterization techniques include XRD to identify its specific crystal structure and various microscopic methods to observe its often rod-like or star-shaped particles. wikiwand.comrsc.org

Lepidocrocite (γ-FeOOH): Lepidocrocite is another orthorhombic polymorph of iron oxyhydroxide and is commonly found as rust on the inside of steel pipes. wikipedia.org It is often orange in color and can be distinguished from goethite by its different XRD pattern and spectroscopic properties. frontiersin.orghandbookofmineralogy.org Studies have shown it can be synthesized in the lab and its morphology can vary depending on the synthesis conditions. rsc.orgdss.go.thiaea.org

Ferrihydrite: Ferrihydrite is a poorly crystalline or amorphous iron oxyhydroxide that is often a precursor to more crystalline forms like goethite and hematite. wikipedia.orgajol.infogeoscienceworld.org It is typically found in aquatic systems and soils. acs.org Due to its low crystallinity, it exhibits broad peaks in XRD patterns, often referred to as 2-line or 6-line ferrihydrite depending on the number of discernible peaks. ajol.infoacs.orgudel.edu It has a very high surface area, making it a significant adsorbent for various substances in the environment. ajol.info

Structural Analysis of Transformation Mechanisms (e.g., Topotactic Transformations)

The transformation of less crystalline iron oxyhydroxides, such as ferrihydrite, into more stable polymorphs like goethite (α-FeOOH) and hematite (α-Fe₂O₃) is a critical process in geochemical environments. These transformations can proceed through two primary mechanisms: a dissolution-crystallization process or a solid-state topotactic transformation. researchgate.netosti.govcapes.gov.br A topotactic transformation involves the conversion of one crystalline phase into another, where the crystal lattice of the product phase has a distinct and predictable orientation relative to the parent phase. researchgate.net This is possible because the underlying structures of the parent and product minerals share crystallographic similarities. researchgate.netcopernicus.org

The structures of both goethite and hematite are founded on a hexagonal close-packed (hcp) arrangement of oxygen and hydroxyl anions. copernicus.orgird.fr This shared structural foundation allows for a transformation from one to the other with minimal atomic rearrangement. copernicus.org The transformation of ferrihydrite to goethite and hematite can be described as a topotactic process, and similarly, goethite can transform into hematite via a topotactic mechanism. researchgate.netresearchgate.net Electron backscatter diffraction (EBSD) analyses of natural samples have revealed a close relationship in the crystallographic orientation between hematite and goethite crystals, where the basal planes ({001}) of both minerals are aligned, providing strong evidence for topotactic transformation. copernicus.org

A theoretical framework for understanding these transformations involves a simple representation of the oxide structures using plane trigonal lattices. tandfonline.comtandfonline.com The mechanism relies on the movement of Shockley partial dislocations within the close-packed anion layers. tandfonline.comtandfonline.com This process can be conceptualized in stages, such as the initial hydration and oxidation of a precursor like magnetite to goethite, followed by the dehydration of the newly formed goethite into hematite as temperature increases, all while maintaining crystallographic orientation. copernicus.org The transformation of ferrihydrite to magnetite has also been observed as a topotactic process catalyzed by aqueous Fe(II). osti.gov

Factors Influencing Polymorph Stability and Interconversion

The various polymorphs of iron oxyhydroxide exhibit different thermodynamic stabilities. Ferrihydrite, a poorly crystalline form, is thermodynamically unstable compared to more crystalline phases like goethite, lepidocrocite, and hematite. researchgate.netacs.org Among these, goethite is recognized as one of the most thermodynamically stable and common iron oxides in soil and sedimentary environments. researchgate.netnih.gov The interconversion between these polymorphs is governed by a range of kinetic and thermodynamic factors. ajol.infowikipedia.org

Key environmental conditions that influence which polymorph is formed include temperature, pH, and the chemical composition of the surrounding solution. researchgate.netosti.gov

Temperature : Higher temperatures generally favor the formation of the anhydrous oxide, hematite, over the oxyhydroxides. researchgate.netosti.gov

pH : The pH of the system is a critical determinant. The transformation of ferrihydrite is favored under both acidic and alkaline conditions. Specifically, goethite formation is promoted at low pH (e.g., 2–5) and high pH (e.g., 10–14), whereas hematite formation is favored at circumneutral pH values (around 7–8). researchgate.netosti.govacs.org

Aqueous Ions : The presence of various ions in solution can significantly influence transformation pathways. Aqueous Fe(II) is a known catalyst for the transformation of ferrihydrite into more stable forms like goethite, proceeding through mechanisms that can include dissolution/reprecipitation or internal atomic rearrangement. acs.orgnih.gov

Anions : Anions, both inorganic and organic, play a crucial role. Organic anions, such as hydroxy-carboxylic acids, can inhibit the crystallization of ferrihydrite. cambridge.org Strongly adsorbing acids can suppress the nucleation and growth of goethite by complexing with iron in solution or adsorbing onto the nuclei surfaces. cambridge.org Conversely, certain acids may act as templates, promoting the formation of hematite. cambridge.org The type of inorganic anion present (e.g., sulfate vs. nitrate) can also affect crystal growth kinetics by influencing steps such as nanoparticle diffusion and dehydration at the particle interface. rsc.org

The stability relationship between polymorphs can be described as either monotropic, where one form is always more stable, or enantiotropic, where the stability depends on conditions like temperature and pressure. ajol.infomt.com Ultimately, the specific polymorph that crystallizes from a solution is a result of the complex interplay between factors like supersaturation, temperature, and the presence of impurities that can promote or inhibit nucleation and growth of a particular phase. wikipedia.orgbjbms.org

Surface Chemistry and Surface Site Reactivity

Hydroxyl Site Availability and Reactivity on Specific Crystallographic Planes

The surface of this compound minerals is covered with hydroxyl functional groups which act as the primary sites for reactions with the surrounding environment. rsc.org These surface hydroxyls are coordinated to the underlying iron atoms in one of three ways: singly coordinated (≡FeOH, or terminal hydroxyls), doubly coordinated (≡Fe₂OH, or bridging hydroxyls), and triply coordinated (≡Fe₃O, or triply-bridging oxo groups). rsc.orgresearchgate.netnih.gov The distribution and reactivity of these sites are not uniform across the particle surface but vary significantly depending on the specific crystallographic plane exposed. researchgate.netmsu.ru

For goethite, a well-studied polymorph, the reactivity of different crystal faces varies considerably. nih.gov This variability is often linked to the density and type of hydroxyl groups on each face. For instance, goethite particles with a low specific surface area are often characterized by a higher proportion of more reactive faces, such as the {010} and {210} planes, which possess a high density of singly and doubly coordinated hydroxyl groups. researchgate.netnih.govwhiterose.ac.uk In contrast, high specific surface area nanoparticulate goethites are typically dominated by the less reactive {101} and {001} faces. researchgate.netnih.gov The density of reactive, singly coordinated hydroxyl sites on the {210} face is approximately 2.5 times greater than on the {101} face, highlighting the structural control on surface reactivity. acs.org

Advanced techniques such as Fourier transform infrared (FTIR) spectroscopy combined with molecular dynamics simulations are used to identify and characterize the specific vibrational signatures of hydroxyl groups on distinct crystallographic planes of goethite and lepidocrocite. rsc.org Studies on the goethite (100) face have identified a predominantly double hydroxyl terminated surface featuring two main types of terminal groups: a monodentate aquo group (oxygen bonded to one Fe³⁺) and a bidentate hydroxo group (oxygen bonded to two Fe³⁺ ions). osti.gov

| Crystallographic Face | Relative Reactivity | Dominant Hydroxyl Group Types | Associated Particle Characteristics |

|---|---|---|---|

| {101}, {001} | Lower | Singly and triply coordinated | High specific surface area, nanoparticulate goethite researchgate.netnih.gov |

| {010}, {210} | Higher | High density of singly and doubly coordinated | Low specific surface area, larger/roughened goethite crystals researchgate.netnih.govwhiterose.ac.uk |

| {100} | - | Monodentate (aquo) and bidentate (hydroxo) | Cleavage face with double hydroxyl termination osti.gov |

Charge Development at Iron Oxyhydroxide Surfaces

When immersed in an aqueous solution, the surfaces of iron oxyhydroxide particles develop an electrical charge. This surface charge arises primarily from the protonation and deprotonation of the surface hydroxyl groups, which are amphoteric and can react with both H⁺ and OH⁻ ions from the solution. diva-portal.orgdiva-portal.orgresearchgate.net The net surface charge is therefore highly dependent on the pH of the solution. escholarship.org

A fundamental property that characterizes the surface charge is the point of zero charge (PZC), which is the pH at which the net surface charge is zero. For synthetic goethite, reported PZC values typically fall within the range of 7.0 to 9.5. msu.rucambridge.org The PZC of ferrihydrite has been reported in the range of approximately 6.2 to 8.2. cambridge.orgajol.info This variability can be attributed to several factors, including the specific morphology of the crystals and the presence of adsorbed impurities. msu.ru For example, the adsorption of carbonate ions is known to affect PZC measurements. msu.ru In natural systems, the presence of specifically adsorbed anions like silicate or coatings of organic matter typically results in a lower PZC compared to their pure synthetic counterparts. cambridge.orgcapes.gov.brcambridge.org

Interplay between Surface Structure, Particle Morphology, and Counterion Identity

Particle morphology and surface roughness have a direct impact on surface reactivity. For example, goethite particles with different degrees of surface roughness exhibit incongruent surface charging behaviors, even at the same specific surface area. diva-portal.orgdiva-portal.org This has been linked to differences in atomic-scale roughness and pore size distributions that can control the access of ions to reactive sites. acs.orgdiva-portal.orgdiva-portal.org Larger goethite crystals, for instance, can display greater atomic-scale roughness, leading to a higher proportion of reactive edge and corner sites compared to smaller nanoparticles. whiterose.ac.ukacs.org

The identity of the electrolyte ions (counterions) present in the solution also significantly modulates surface charge. diva-portal.org Studies comparing charge development in the presence of different anions, such as chloride (Cl⁻) and perchlorate (ClO₄⁻), have shown that counterions are not indifferent spectators. diva-portal.orgdiva-portal.org Anions with a higher charge-to-size ratio, like Cl⁻, are more effective at neutralizing surface charge and can promote greater proton adsorption compared to larger, less-hydrated ions like ClO₄⁻. diva-portal.org

Furthermore, the chemical nature of anions can influence the very formation of the iron oxyhydroxide particles. The presence of specific anions during synthesis can affect the crystallization pathway, growth kinetics, and final particle morphology. rsc.orgnih.gov For example, organic acids can complex with iron in solution, hindering nucleation and altering the final crystal shape. cambridge.org Similarly, the presence of ions like aluminum, which can substitute for iron in the crystal lattice, alters the surface properties, including surface charge and site density, thereby modifying the mineral's adsorption capacity for other species. scielo.org.mxresearchgate.net

| Factor | Influence on Surface Properties and Reactivity | Examples |

|---|---|---|

| Surface Structure | Determines the type and density of reactive hydroxyl sites on different crystal faces. researchgate.netnih.gov | Goethite {210} face has a higher density of reactive sites than the {101} face. acs.org |

| Particle Morphology | Affects overall surface area, atomic-scale roughness, and the relative proportion of different crystal faces. acs.orgdiva-portal.org | Larger goethite crystals can exhibit more surface roughness and higher adsorption capacities. whiterose.ac.ukacs.org |

| Counterion Identity | Modulates surface charge development and can influence crystallization pathways and particle morphology. rsc.orgdiva-portal.org | Chloride (Cl⁻) promotes greater surface charge than perchlorate (ClO₄⁻). diva-portal.org Sulfate and nitrate anions differentially affect goethite growth kinetics. rsc.org |

Computational Approaches to Hydroxy Oxo Iron Systems

Quantum Chemical Calculations (e.g., DFT, CASSCF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), have become indispensable in studying hydroxy(oxo)iron systems. These methods are used to model various aspects of these complexes, from their energetic landscapes to their spectroscopic properties.

Simulation of Spin-State Energetics and Transition States

The reactivity of iron complexes is intricately linked to their spin state. DFT is a widely used method to investigate the energetics of different spin states. rsc.org For instance, studies on iron(III) oxyhydroxy Keggin ions have utilized DFT to map the energy landscape of numerous spin configurations, revealing that antiferromagnetic coupling can lead to a wide range of energies. rsc.org The choice of exchange-correlation functional (e.g., PBE0, B3LYP, M06) can influence the quantitative results, though qualitative trends in the relative stability of isomers often remain similar. rsc.org

High-valent iron-oxo species, key intermediates in many enzymatic reactions, can exist in different spin states (e.g., quintet or triplet for oxoiron(IV)). nih.gov DFT calculations have been employed to predict the relative reactivity of these spin states. While some studies suggest the quintet state is more reactive in C-H bond activation, experimental data on model complexes indicate comparable reactivities for both spin multiplicities. nih.gov Computational studies on non-heme iron enzymes like taurine dioxygenase (TauD) have shown that the high-spin (S=2) ground state is crucial for their reactivity. frontiersin.orgnih.gov The energy required to elongate the Fe-O bond to reach the transition state is a key factor, and calculations have shown this to be only marginally different between spin states in some cases. nih.gov

The concept of two-state reactivity (TSR), where a reaction proceeds on more than one potential energy surface, is often invoked to explain the reactivity of oxoiron(IV) complexes. researchgate.net Kinetic isotope effect (KIE) measurements, combined with computational modeling, provide a powerful tool to probe the spin state of the transition state. researchgate.net

Table 1: Comparison of Spin-State Energetics in Iron-Oxo/Hydroxo Species

| Species | Spin State (S) | Relative Energy (kJ/mol) | Computational Method | Reference |

| Fe(III)-OH | High-Spin | Base | DFT | chemrxiv.org |

| Intermediate-Spin | 71 | DFT | chemrxiv.org | |

| Fe(IV)=O | High-Spin | Base | DFT | chemrxiv.org |

| Intermediate-Spin | Close to High-Spin | DFT | chemrxiv.org | |

| Mn(IV)-OH | High-Spin | Base | DFT | chemrxiv.org |

| Intermediate-Spin | 44.9 | DFT | chemrxiv.org |

Prediction of Spectroscopic Signatures (e.g., Absorption Spectra via TD-DFT)

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules, providing a direct link between computational models and experimental UV-vis data. researchgate.netcecam.orgnih.gov This technique can be used to distinguish between different proposed intermediates in a reaction pathway. For example, TD-DFT simulations of the maximum absorption wavelength (λmax) can help resolve controversies regarding the nature of reactive species, such as differentiating between an Fe(IV)-oxo and an Fe(III)-oxyl radical. The accuracy of TD-DFT calculations can depend on the choice of exchange-correlation functional. science.gov

For high-valent iron species, TD-DFT has been used to calculate the energies and intensities of Fe K-pre-edge transitions, providing insight into the electronic structure. nih.govnih.gov These calculations, when correlated with experimental spectra, help to validate the proposed structures and electronic configurations of this compound intermediates.

Modeling of Reaction Pathways and Kinetic Isotope Effects (KIE)

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound species, such as C-H bond activation. nih.gov These reactions often proceed via a hydrogen atom abstraction (HAA) mechanism, which can be modeled using DFT. The calculated energy barriers for these reactions can provide insights into their feasibility and selectivity.

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), are a key experimental tool for probing reaction mechanisms. nih.gov Large KIE values often indicate that H-atom transfer is the rate-determining step and can suggest the involvement of quantum mechanical tunneling. nih.govresearchgate.net DFT calculations can be used to compute theoretical KIEs, which can then be compared with experimental values to validate the proposed reaction pathway. capes.gov.br For example, in the hydroxylation of aromatic compounds by nonheme iron(IV)-oxo complexes, calculated inverse KIEs supported an electrophilic attack mechanism rather than HAA. capes.gov.br The temperature dependence of KIEs can also be modeled to understand the contribution of tunneling. researchgate.net

Electronic Structure Analysis (e.g., Mulliken Population, Partial Density of States)

Understanding the electronic structure of this compound complexes is crucial for explaining their reactivity. Quantum chemical methods provide tools to analyze the distribution of electrons within the molecule. Mulliken population analysis is a method used to estimate partial atomic charges, offering insights into the electrophilicity and nucleophilicity of different atoms. nih.govacs.orguni-muenchen.dewikipedia.org For example, an analysis of the Mulliken charges on the oxo atom in the reactant and transition state can reveal the nature of electrostatic interactions, such as hydrogen bonding. acs.org

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure and reactivity of isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of these complexes in a more realistic environment, such as in solution or within a protein active site. nih.gov

Modeling of Hydrogen-Bonding Interactions and Solvation Processes

Hydrogen bonding plays a critical role in modulating the properties and reactivity of this compound species. nih.govpnas.orgnih.gov These interactions can influence the Fe-O bond strength and the stability of reaction intermediates. nih.gov MD simulations can explicitly model the interactions between the iron complex and surrounding solvent molecules or amino acid residues. researchgate.netnih.gov

For instance, MD simulations have been used to study the solvation of iron oxyhydroxide nanoparticles, revealing how ferric ions and hydroxyl groups cluster and aggregate in aqueous solution. osti.gov These simulations show that the nucleation of these nanoparticles can proceed through a nonclassical pathway involving the aggregation of clusters. osti.gov In enzymatic systems, MD simulations have shown that the positioning of a substrate relative to the iron-oxo moiety, often controlled by hydrogen bonding networks, is crucial for catalytic efficiency. First-principles MD simulations, which combine DFT with molecular dynamics, can provide a highly accurate description of the dynamic changes in bonding and electronic structure during solvation and reaction processes. researchgate.net These simulations have been used to investigate the surface acidity of iron oxyhydroxides and their complexation with other ions. researchgate.net

Simulation of Surface Properties and Adsorption Phenomena

Computational simulations, particularly those employing density functional theory (DFT) and molecular dynamics (MD), have been pivotal in elucidating the surface chemistry of this compound phases like goethite (α-FeOOH) and ferrihydrite. These simulations model the interactions between the mineral surface and various aqueous species, providing a molecular-level understanding of adsorption processes critical in environmental and geochemical contexts.

First-principles molecular dynamics (FPMD) simulations have been used to investigate the adsorption of various ions onto goethite surfaces. For instance, simulations of tungsten adsorption on the prevalent (110) surface of goethite have shown that tungstate primarily forms bidentate corner-sharing complexes. acs.org The predicted stable adsorption species and their distribution as a function of pH can differ from their state in solution, highlighting the crucial role of the mineral-water interface. acs.org Similarly, atomistic simulations have been employed to study the adsorption of uranyl ions on different goethite faces, finding that adsorption onto hydrated (110) and (001) surfaces yields structures consistent with experimental extended X-ray absorption fine structure (EXAFS) data. researchgate.net

For ferrihydrite, which exists as nanoparticles with a high surface area, DFT calculations are used to model the interaction with adsorbates like chromate. These calculations have identified the bidentate binuclear configuration as the most energetically favorable for chromate adsorption on ferrihydrite nanoparticles, a result that aligns with experimental observations at high surface coverage. nih.govresearchgate.net Furthermore, DFT simulations are used to explore the role of organic molecules in the aggregation of ferrihydrite nanoparticles, a key process in soil structure formation. goldschmidt.info

Ab initio modeling has also been applied to study redox-active processes at goethite surfaces, such as the adsorption of aqueous Fe(II). rsc.org These calculations show that the adsorption energies favor monodentate complexes and that while electron transfer from adsorbed Fe(II) to structural Fe(III) is energetically uphill, it can be facilitated by proton transfer or the presence of surface defects like oxygen vacancies. rsc.org

The following table summarizes findings from computational studies on the adsorption of various species on goethite.

| Adsorbate | Goethite Surface | Computational Method | Key Findings |

| Tungstate (WO₄²⁻) | (110) | First-Principles Molecular Dynamics | Forms bidentate corner-sharing complexes; surface species distribution varies with pH. acs.org |

| Uranyl (UO₂²⁺) | Various, including (110) and (001) | Atomistic Simulations | Adsorption on hydrated surfaces is most consistent with experimental data. researchgate.net |

| Fe(II) | (110) and (021) | Density Functional Theory (DFT+U) | Favors monodentate complexes; electron transfer is stabilized by proton transfer or surface defects. rsc.org |

| Phthalate, Chloride, Sodium, Protons | General | Ion-Exchange Model | Predicted competitive retention and revealed anion-anion enhancement effects. nih.gov |

First-Principles Calculations for Bulk and Surface Properties

First-principles calculations, rooted in quantum mechanics, provide a fundamental understanding of the intrinsic properties of this compound minerals. These methods are crucial for determining phase stability, thermoelastic properties, and the initial stages of mineral formation.

The behavior of this compound under the high-pressure and high-temperature conditions found within the Earth's mantle is of significant geophysical interest. First-principles calculations are used in conjunction with dynamic high-pressure experiments to investigate the phase diagrams and thermoelastic properties of compounds like FeOOH.

Studies combining shock compression experiments with theoretical simulations have mapped the P-T phase diagram of FeOOH up to approximately 90 GPa and 2100 K. aps.orgresearchgate.netaps.org These investigations have confirmed a high-spin to low-spin transition of Fe³⁺ between 47 GPa (~950 K) and 61 GPa (~1150 K). aps.orgaps.org This spin crossover is accompanied by a significant volume collapse, leading to remarkable elastic anomalies, including a ~60% softening of the adiabatic bulk modulus and a negative Poisson's ratio. aps.orgresearchgate.net Such drastic changes in sound velocities and elastic moduli could be responsible for seismic heterogeneities observed in subducting slabs in the lower mantle. aps.orgaps.org

The α-ε phase transition in goethite (α-FeOOH) has also been a subject of combined experimental and theoretical investigation. While some high-pressure studies using X-ray diffraction did not observe a phase transition up to 24 GPa at room temperature, others using Raman spectroscopy reported a transition at around 7 GPa. researchgate.netmdpi.com First-principles calculations help to understand the stability fields of different FeOOH polymorphs. escholarship.org For example, the P-V-T behavior of goethite has been determined up to 7.5 GPa and 500 °C, localizing the α→ε phase transition between 6.2 and 6.6 GPa at 350 °C. researchgate.net

The following table presents key thermoelastic and phase transition data for FeOOH under extreme conditions, derived from computational and experimental studies.

| Property | Condition | Value/Observation | Computational Method |

| Spin Crossover (Fe³⁺) | 47 GPa (~950 K) to 61 GPa (~1150 K) | High-spin to low-spin transition with density discontinuity. aps.orgaps.org | First-Principles Calculations |

| Adiabatic Bulk Modulus (Kₛ) | During spin crossover | ~60% softening. aps.orgresearchgate.net | First-Principles Calculations |

| Poisson's Ratio (ν) | During spin crossover | Becomes negative (-0.1), indicating auxeticity. aps.orgresearchgate.net | First-Principles Calculations |

| α-ε Phase Transition | ~6.2-6.6 GPa, 350 °C | Transition from Pbnm to P2₁nm space group. researchgate.net | N/A (Experimental data often compared with theory) |

| Bulk Modulus (K₀) of ε-FeOOH | Ambient | 158 (± 5) GPa. escholarship.org | N/A (Derived from fitting experimental data) |

Understanding how minerals form from aqueous solutions is a fundamental question in chemistry and geology. Theoretical studies provide insight into the initial stages of nucleation and growth, which are often too rapid and involve species too small to be observed experimentally. nih.govacs.org

Density functional theory (DFT) has been used to systematically study the structures, formation enthalpies, and free energies of small Fe(III) oxyhydroxide clusters (dimers, trimers, tetramers, and larger). nih.govacs.org These calculations model the gradual formation of larger clusters from a single hydrated Fe(III) ion. The results show that the spontaneous formation of certain multinuclear Fe(III) oxyhydroxide clusters, which exhibit clear structural similarities to ferrihydrite, is energetically favorable. nih.govacs.org This suggests that these clusters act as prenucleation clusters in the mineralization pathway of ferrihydrite. nih.govresearchgate.net

Classical molecular dynamics (MD) simulations have also been employed to investigate the early stages of iron oxyhydroxide nanoparticle nucleation. nih.govacs.orgescholarship.org These simulations show that nucleation proceeds via a nonclassical pathway involving the aggregation of small iron-hydroxyl molecular clusters. nih.govacs.org The specific pathway and resulting structure are sensitive to the chemical environment. For example, in the absence of other ions and when deprotonation is not considered, the clusters can aggregate into nanocrystals with a layered structure. nih.govescholarship.org However, when deprotonation is included, the simulations predict the formation of amorphous iron oxyhydroxide nanoparticles with a local atomic structure similar to that of ferrihydrite. nih.govescholarship.orgosti.gov

Phase Diagrams and Thermoelastic Properties under Extreme Conditions

Computational Resolution of Experimental Discrepancies

Computational methods are powerful tools for resolving ambiguities and contradictions in experimental data. By modeling systems at the atomic level, simulations can test different structural or mechanistic hypotheses and determine which are most consistent with known physical principles and experimental observations.

A prime example is the structure of ferrihydrite. Due to its poor crystallinity and nanoparticle nature, its exact atomic structure has been a long-standing puzzle. pnnl.gov Several structural models have been proposed that all reasonably fit experimental data, such as X-ray scattering, yet they differ in key aspects like water content and the presence of tetrahedral iron. pnnl.gov Ab initio thermodynamics simulations have addressed this challenge by examining the relative stability of these proposed structures. The simulations revealed that ferrihydrite is likely not a single-phase material but rather a nanocomposite of different structural types. pnnl.gov These structurally and stoichiometrically distinct nanoparticles can coexist under typical experimental conditions, and the predicted evolution of this nanocomposite ensemble with particle size, temperature, and hydration helps to reconcile previously contradictory experimental findings. pnnl.gov

Discrepancies in the high-pressure behavior of goethite have also been addressed by computational approaches. As mentioned, different experimental techniques have yielded conflicting results regarding the pressure of the α-ε phase transition at room temperature. researchgate.netmdpi.com First-principles calculations of the equation of state and phonon dispersion for the different phases can help clarify their relative stabilities under pressure, providing a theoretical basis for interpreting the experimental results and resolving which reported transitions are plausible. aps.org

Reactivity Mechanisms and Catalytic Pathways

Role in Biological Oxidation and Enzymatic Catalysis

High-valent iron-oxo species, particularly hydroxy(oxo)iron intermediates, are central to the catalytic cycles of a wide range of iron-containing enzymes. biomedgrid.com These enzymes, including cytochrome P450s and various non-heme oxygenases, leverage the high reactivity of iron(IV)-oxo moieties to perform challenging oxidation reactions, such as the activation of strong C-H bonds and the transfer of oxygen atoms to substrates. biomedgrid.comumn.edufrontiersin.org The generation of these potent oxidizing species typically involves the activation of molecular oxygen at an iron(II) center, often with the assistance of co-substrates or reducing equivalents, leading to the formation of a key iron(IV)-oxo intermediate. rsc.orgmdpi.comrsc.orgfrontiersin.org This intermediate is the primary agent responsible for substrate oxidation in numerous biological transformations. mdpi.comacs.org

The activation of inert C–H bonds by iron-oxo species is a cornerstone of many enzymatic reactions. The most widely accepted mechanism for this transformation is the "oxygen rebound" or "radical rebound" mechanism, first proposed for cytochrome P450 enzymes. rsc.orgosti.govnih.gov This process involves two main steps:

Hydrogen Atom Abstraction: The catalytic cycle begins with the high-valent iron(IV)-oxo intermediate abstracting a hydrogen atom (a proton and an electron) from the substrate's C-H bond. frontiersin.orgosti.gov This rate-determining step generates a transient, caged radical pair consisting of a substrate radical (R•) and an iron(III)-hydroxo species (Fe³⁺-OH). mdpi.comosti.govnih.gov

Radical Rebound: The highly reactive substrate radical then rapidly recombines with the hydroxyl group bound to the iron center. rsc.orgrsc.org This "rebound" step is typically very fast and results in the formation of the hydroxylated product (R-OH), while regenerating the iron catalyst to a lower oxidation state, ready for the next catalytic cycle. osti.govrsc.org

This mechanism is supported by extensive experimental and computational studies. frontiersin.orgnih.gov The stereospecificity observed in many enzymatic hydroxylations, where the configuration of the carbon center is retained, is a key piece of evidence for the caged nature of the radical pair, preventing the radical from escaping and reacting elsewhere. nih.govrsc.org In some enzymatic systems, such as those involving P450 OleTJE, the oxygen rebound step can be inhibited, leading to alternative reaction pathways and the formation of non-hydroxylated products like olefins. rsc.orgnih.gov The stability and reactivity of the radical pair intermediate can be influenced by factors such as steric hindrance around the active site, which can affect the rate and outcome of the rebound step. frontiersin.orgrsc.org

Oxygen-Atom Transfer (OAT) is a fundamental reaction catalyzed by this compound species, encompassing hydroxylation, epoxidation, and sulfoxidation. biomedgrid.comrsc.orgmdpi.com In these reactions, the oxo ligand of the high-valent iron intermediate is transferred directly to a substrate. biomedgrid.comumn.edu While C-H hydroxylation proceeds via the radical rebound mechanism, the oxidation of other substrates like olefins and sulfides can occur through different pathways. acs.orgrsc.org

For instance, the epoxidation of olefins by iron(IV)-oxo porphyrin species can proceed via a one-step, two-electron OAT reaction, directly forming the epoxide product without a distinct radical intermediate. nih.gov In other cases, the reaction may involve a two-step mechanism where the iron-oxo species attacks the double bond to form a radical intermediate, which then undergoes ring-closure to yield the epoxide. researchgate.net

The electrophilic character of the iron-oxo species is a crucial determinant of its OAT reactivity. rsc.orgmdpi.com The reactivity in OAT reactions is often enhanced by factors that increase the electrophilicity of the oxidant, such as the presence of electron-withdrawing groups in the supporting ligands or intramolecular hydrogen bonding that polarizes the Fe=O bond. mdpi.comnih.govresearchgate.net Synthetic non-heme iron(IV)-oxo complexes have been extensively studied to model and understand these OAT reactions, demonstrating their capacity to mimic enzymatic transformations like the hydroxylation of aromatic rings and the oxidation of sulfides. umn.edursc.orgnih.gov

Hydrogen Atom Transfer (HAT) is the initial, often rate-limiting, step in the C-H activation pathway catalyzed by iron-oxo species. frontiersin.orgosti.govacs.org This process involves the concerted transfer of a proton and an electron from the substrate to the oxidant. nih.gov The reactivity of an iron-oxo complex in HAT reactions is governed by several factors, including the strength of the O-H bond formed in the resulting iron(III)-hydroxo product. nih.gov A stronger product O-H bond generally correlates with a more favorable HAT reaction.

Iron(IV)-oxo species are potent oxidants capable of abstracting hydrogen atoms from even strong C-H bonds, such as those in cyclohexane. rsc.org The mechanism is confirmed by large kinetic isotope effects (KIE), where replacing hydrogen with deuterium at the reaction site significantly slows the reaction rate, indicating that C-H bond cleavage is the rate-determining step. rsc.org

While HAT is the first step in the canonical hydroxylation pathway, it can also lead to other outcomes. nih.gov In some enzymatic systems, a second HAT step can occur from the substrate to the iron(III)-hydroxo intermediate, resulting in substrate desaturation (formation of a double bond). nih.gov In synthetic systems, intramolecular HAT reactions have been harnessed to achieve selective C-H functionalization, such as the conversion of alkyl carboxylic acids into lactones via a proposed iron(V)-oxo-carboxylato intermediate. acs.org The development of catalysts for HAT is a major focus of research, with applications in the functionalization of ubiquitous C-H bonds. acs.org

The reactivity of this compound species is profoundly influenced by the surrounding ligand environment. mdpi.comresearchgate.net Both the equatorial ligands (in the plane of the iron) and axial ligands (above or below the plane) can tune the electronic structure, stability, and catalytic activity of the iron-oxo center. mdpi.compnas.org

Equatorial Ligands: Modifications to the equatorial ligand framework can alter the redox potential of the iron center and, consequently, its electrophilicity. mdpi.com Electron-withdrawing substituents on the ligand generally increase the electrophilicity of the iron-oxo species, which can enhance reaction rates for OAT. mdpi.comresearchgate.net Conversely, ligands with greater π-conjugation can stabilize the high-valent iron-oxo species, making it less electrophilic and potentially altering catalytic selectivity. acs.org Studies have shown that even subtle changes to the equatorial ligand can lead to dramatic rate enhancements or even switch the reaction mechanism from OAT to electron transfer. researchgate.net

Axial Ligands: The nature of the axial ligand also plays a critical role. In non-heme iron(IV)-oxo complexes, systematic variation of the axial ligand has shown counterintuitive effects. pnas.org While OAT reactivity follows the expected trend where more electron-donating axial ligands decrease the electrophilicity and slow the reaction, HAT reactivity shows the opposite trend. pnas.org More strongly electron-donating anionic axial ligands were found to enhance H-atom abstraction rates. researchgate.netpnas.org This has been attributed to the donor ligand strengthening the O-H bond in the product iron(III)-hydroxo species, thereby favoring the initial HAT step. researchgate.net

This tunability through ligand design is a powerful tool for developing synthetic catalysts with tailored reactivity for specific oxidation reactions. pnas.orgacs.org